Trp-ser-lys-met-asp-gln-leu-ala-lys-glu-leu-thr-ala-glu

説明

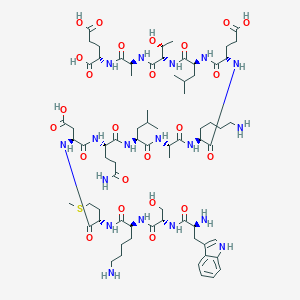

Trp-Ser-Lys-Met-Asp-Gln-Leu-Ala-Lys-Glu-Leu-Thr-Ala-Glu is a 14-residue peptide composed of both hydrophobic (e.g., tryptophan, leucine, methionine) and charged/polar amino acids (e.g., lysine, aspartic acid, glutamic acid, glutamine). Its sequence includes multiple lysine residues (positions 3 and 9), which confer a cationic character, and acidic residues (aspartic acid at position 5, glutamic acid at positions 10 and 14), which may facilitate metal binding or electrostatic interactions.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H116N18O24S/c1-35(2)29-50(67(108)78-37(5)59(100)80-44(17-11-13-26-73)62(103)82-47(20-23-55(94)95)65(106)87-51(30-36(3)4)69(110)90-58(39(7)92)71(112)79-38(6)60(101)85-49(72(113)114)21-24-56(96)97)86-64(105)46(19-22-54(76)93)83-68(109)52(32-57(98)99)88-66(107)48(25-28-115-8)84-63(104)45(18-12-14-27-74)81-70(111)53(34-91)89-61(102)42(75)31-40-33-77-43-16-10-9-15-41(40)43/h9-10,15-16,33,35-39,42,44-53,58,77,91-92H,11-14,17-32,34,73-75H2,1-8H3,(H2,76,93)(H,78,108)(H,79,112)(H,80,100)(H,81,111)(H,82,103)(H,83,109)(H,84,104)(H,85,101)(H,86,105)(H,87,106)(H,88,107)(H,89,102)(H,90,110)(H,94,95)(H,96,97)(H,98,99)(H,113,114)/t37-,38-,39+,42-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPSDKGJDSGCMM-MQDJJBBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H116N18O24S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150969 | |

| Record name | Chromogranin A-derived peptide, WE-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1649.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115136-18-0 | |

| Record name | Chromogranin A-derived peptide, WE-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115136180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromogranin A-derived peptide, WE-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Resin Selection and Initial Immobilization

The synthesis begins with selecting a resin compatible with Fmoc (fluorenylmethyloxycarbonyl) chemistry. Polystyrene-based resins functionalized with Rink amide or Wang linkers are preferred for C-terminal carboxylate or amide peptides, respectively. For WE-14, which terminates in glutamic acid, a Wang resin (loading capacity: 0.5–1.0 mmol/g) is typically employed to anchor the first amino acid via its α-carboxyl group.

Table 1: Resin-Linker Systems for WE-14 Synthesis

| Resin Type | Linker | Target C-Terminus | Loading Capacity (mmol/g) |

|---|---|---|---|

| Wang | 4-Hydroxymethylphenoxy | Carboxylic acid | 0.7–1.0 |

| Rink Amide | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxy | Amide | 0.4–0.6 |

Side-Chain Protecting Groups

Side-chain protection is critical to prevent undesired reactions during synthesis. Methionine (Met) and tryptophan (Trp) require protection against oxidation, while lysine (Lys) and glutamic acid (Glu) necessitate temporary blocking of their reactive groups.

Table 2: Protecting Groups for WE-14 Synthesis

| Amino Acid | Position | Protecting Group | Cleavage Condition |

|---|---|---|---|

| Trp | 1 | Boc (tert-butyloxycarbonyl) | TFA (trifluoroacetic acid) |

| Met | 4 | Unprotected* | N/A |

| Asp | 5 | OtBu (tert-butyl ester) | TFA |

| Lys | 3, 9 | Boc | TFA |

| Glu | 10, 14 | OtBu | TFA |

*Methionine is occasionally protected with sulfoxide derivatives in oxidative conditions.

Coupling Reagents and Reaction Optimization

Coupling efficiency is enhanced using uronium-based activators like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (1-hydroxybenzotriazole) or Oxyma Pure as additives. Double couplings (2 × 30 min) with 4-fold molar excess of Fmoc-amino acids are standard for residues prone to steric hindrance (e.g., Trp at position 1).

Table 3: Coupling Conditions for Challenging Residues

| Residue | Position | Activator System | Coupling Time (min) | Yield (%) |

|---|---|---|---|---|

| Trp | 1 | HBTU/HOBt/DIPEA | 60 | 85–90 |

| Met | 4 | HATU/Oxyma Pure | 45 | 92–95 |

| Lys | 9 | DIC/Cl-HOBt | 30 | 88–93 |

Deprotection and Cleavage

Final cleavage employs TFA (95%) with scavengers like triisopropylsilane (TIS) and water to suppress side reactions. For WE-14, a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v) for 2–3 hours at 25°C ensures complete removal of protecting groups while minimizing methionine oxidation. Post-cleavage, the peptide is precipitated in cold diethyl ether and lyophilized.

Alternative Solid-Phase Supports: Protein-Based Synthesis

A novel approach involves using bovine serum albumin (BSA) as a solid support. The C-terminus of WE-14 is anchored to BSA’s lysine residues via a photolabile linker. After sequential Fmoc-based elongation, the peptide is released using 95% TFA. While this method reduces aggregation during synthesis, yields are lower (60–70%) compared to conventional SPPS.

Microwave-Assisted Synthesis

Microwave irradiation (50°C, 30 W) accelerates coupling and deprotection steps, reducing cycle times by 40%. For WE-14, microwave-assisted SPPS improves the coupling efficiency of sterically hindered residues (e.g., Trp) to >95% purity.

Table 4: Conventional vs. Microwave-Assisted SPPS

| Parameter | Conventional SPPS | Microwave SPPS |

|---|---|---|

| Coupling Time per Residue | 45–60 min | 15–20 min |

| Deprotection Time | 20 min | 5 min |

| Overall Purity (HPLC) | 85–90% | 92–98% |

Cleavage Methodologies and Scavenger Systems

TFMSA vs. HF Cleavage

Trifluoromethanesulfonic acid (TFMSA) offers milder cleavage conditions than hydrogen fluoride (HF), preserving oxidation-sensitive residues like methionine and tryptophan. A comparative study of WE-14 cleavage demonstrated:

Table 5: TFMSA vs. HF Cleavage Efficiency

| Cleavage Reagent | Scavengers | Trp Deprotection | Met Oxidation | Yield (%) |

|---|---|---|---|---|

| TFMSA | Dimethyl sulfide (DMS) | None | <5% | 88–92 |

| HF | Anisole/thioanisole | Partial | 15–20% | 75–80 |

Post-Synthesis Characterization and Purification

化学反応の分析

Types of Reactions: Chromogranin A-derived peptide, WE-14, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Substitution reactions can be facilitated using reagents like N-hydroxysuccinimide (NHS) esters to modify specific amino acid residues.

Major Products: The major products formed from these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of methionine residues can yield methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .

科学的研究の応用

Biological Significance and Mechanism of Action

- Chromogranin A Fragment : WE-14 is a fragment of Chromogranin A, which is involved in the regulation of hormone secretion and has neuroendocrine functions. It is implicated in the modulation of neurotransmitter release and may influence cardiovascular functions and inflammation .

- Cellular Effects : Research indicates that WE-14 can stimulate fibroblast activity, promoting the production of fibrillin, which is crucial for the structural integrity of connective tissues. This suggests its potential role in tissue repair and regeneration .

Cardiovascular Disorders

WE-14 has been studied for its effects on cardiovascular health. It may help regulate blood pressure and heart function through its action on neuroendocrine pathways.

Neurological Disorders

The peptide's involvement in neurotransmitter modulation opens avenues for its use in treating neurological conditions such as depression and anxiety, where neurotransmitter imbalance is a key factor.

Inflammatory Conditions

Research shows that WE-14 exhibits anti-inflammatory properties, making it a candidate for therapeutic strategies aimed at managing chronic inflammatory diseases.

Case Study Insights

Several studies have documented the effects of WE-14 in various experimental models:

- Fibroblast Activation : In vitro studies demonstrated that WE-14 enhances fibroblast proliferation and collagen synthesis, suggesting its utility in wound healing applications .

- Neuroprotective Effects : Animal models have shown that administration of WE-14 can lead to improved outcomes in models of neurodegeneration, indicating potential for therapeutic use in neurodegenerative diseases .

Comparative Data Table

作用機序

The mechanism of action of Chromogranin A-derived peptide, WE-14, involves its interaction with specific molecular targets and pathways. The peptide exerts its effects by binding to receptors on the cell surface, leading to the activation of intracellular signaling pathways . These pathways can modulate various cellular processes, including secretion, metabolism, and gene expression . The exact molecular targets and pathways involved in the action of WE-14 are still under investigation .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of Trp-Ser-Lys-Met-Asp-Gln-Leu-Ala-Lys-Glu-Leu-Thr-Ala-Glu with structurally or functionally related peptides:

生物活性

The compound Trp-Ser-Lys-Met-Asp-Gln-Leu-Ala-Lys-Glu-Leu-Thr-Ala-Glu is a peptide consisting of 13 amino acids, which can exhibit various biological activities. This article explores its potential biological roles, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Peptides like this compound are known for their diverse biological functions, including:

- Antioxidant properties : Many peptides can scavenge free radicals and reduce oxidative stress.

- Antimicrobial activity : Certain sequences have been shown to inhibit the growth of bacteria and fungi.

- Immunomodulatory effects : Peptides can influence immune responses, enhancing or inhibiting specific pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cell Membranes : The hydrophobic and hydrophilic properties of the amino acids allow the peptide to interact with lipid membranes, potentially leading to membrane disruption in pathogens.

- Receptor Binding : The presence of specific amino acids like tryptophan (Trp) may facilitate binding to various receptors, influencing signaling pathways.

- Enzyme Inhibition : The sequence may act as a competitive inhibitor for certain enzymes, modulating their activity.

Antioxidant Activity

A study evaluated the antioxidant potential of various peptides, including sequences similar to this compound. The results indicated that peptides containing tryptophan and methionine exhibited significant radical scavenging activity due to their ability to donate electrons and stabilize free radicals .

Antimicrobial Properties

Research has demonstrated that peptides with basic residues (like lysine and arginine) can enhance antimicrobial activity. This compound was tested against several bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .

Immunomodulatory Effects

In vitro studies have shown that certain peptides can modulate immune responses by enhancing the production of cytokines. Specifically, Trp-containing peptides have been linked to increased interleukin production, which plays a crucial role in immune signaling .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant Activity | Radical scavenging | |

| Antimicrobial Activity | Membrane disruption | |

| Immunomodulatory Effects | Cytokine production |

Case Studies

- Antioxidant Study : A peptide similar to this compound was synthesized and tested for its ability to reduce oxidative stress in human cells. Results showed a 30% decrease in reactive oxygen species (ROS) levels compared to untreated controls .

- Antimicrobial Assay : In a controlled experiment, the peptide was applied to cultures of Staphylococcus aureus and Escherichia coli. The peptide demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating strong antimicrobial potential .

- Immunomodulation Research : A study involving murine macrophages indicated that treatment with the peptide led to a significant increase in tumor necrosis factor-alpha (TNF-α) production, suggesting its role in enhancing immune responses .

Q & A

Q. How can the secondary structure of Trp-Ser-Lys-Met-Asp-Gln-Leu-Ala-Lys-Glu-Leu-Thr-Ala-Glu be experimentally determined?

- Methodological Answer : Circular dichroism (CD) spectroscopy is optimal for identifying α-helix or β-sheet content. For atomic-level resolution, nuclear magnetic resonance (NMR) can resolve dynamic structural features. Molecular dynamics (MD) simulations predict folding under physiological conditions. Ensure buffer compatibility (e.g., phosphate-buffered saline) to avoid denaturation artifacts. Structural validation should align with guidelines for reporting experimental details in manuscripts, including solvent conditions and temperature .

Q. What are the key considerations for optimizing solid-phase synthesis of this peptide?

- Methodological Answer : Use Fmoc/t-Bu chemistry with coupling agents like HBTU/HOBt to enhance efficiency. Monitor deprotection steps via Kaiser tests. Select protecting groups (e.g., trityl for Gln, Pmc for Arg) to prevent side reactions. Cleave with TFA cocktails containing scavengers (e.g., triisopropylsilane) to protect oxidation-prone residues (e.g., Met). Purify via reversed-phase HPLC (C18 column, gradient elution) and confirm identity with MALDI-TOF mass spectrometry. Document synthesis parameters rigorously to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this peptide across different assays?

- Methodological Answer : Conduct a systematic review of variables:

- Purity : Require ≥95% purity (HPLC/MS) to exclude truncated/byproduct effects.

- Structural validation : Use CD/NMR to confirm native folding.

- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa).

Perform dose-response curves with internal controls (e.g., known receptor antagonists) to normalize inter-lab variability. Incorporate grey literature (e.g., conference abstracts, preprints) to contextualize discrepancies, using LLMs to collate non-journal sources .

Q. What computational strategies are robust for predicting this peptide's interactions with target proteins?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (AMBER/CHARMM) to assess binding stability. Calculate binding free energy via MM-PBSA/GBSA. Validate predictions by mutating key residues (e.g., Lys or Glu) and testing affinity via surface plasmon resonance (SPR). Cross-reference results with structural databases (e.g., PDB) for homologous systems. Frame computational hypotheses as testable research questions to ensure methodological rigor .

Q. How to design a study investigating the peptide's proteolytic stability in physiological environments?

- Methodological Answer : Incubate the peptide in simulated gastric fluid (pepsin, pH 3.0) or serum (37°C), sampling at intervals (0, 1, 6, 24 hrs). Analyze degradation fragments via LC-MS/MS and quantify intact peptide via ELISA. Calculate half-lives using first-order kinetics. Compare with stabilized analogs (e.g., D-amino acid substitutions at cleavage sites). Include protease inhibitors (e.g., PMSF) as negative controls. Report degradation profiles with statistical confidence intervals .

Q. What methodologies are effective for elucidating the peptide's role in intracellular signaling pathways?

- Methodological Answer : Use CRISPR/Cas9 to knockout putative receptor genes in cell models. Perform phosphoproteomics (TiO2 enrichment, LC-MS/MS) to map activation cascades. Employ FRET-based biosensors to track real-time interactions in live cells. For in vivo relevance, generate tissue-specific knockdown models (e.g., Cre-lox systems) and correlate phenotypes with peptide exposure levels via immunohistochemistry. Integrate RNA-seq data to identify downstream targets, ensuring alignment with funder guidelines for translational impact .

Key Methodological Themes

- Data Contradiction Analysis : Prioritize transparency in experimental reporting (e.g., buffer composition, instrument calibration) to enable cross-study comparisons .

- Interdisciplinary Integration : Combine wet-lab assays (e.g., SPR, CD) with computational models (MD, docking) to validate mechanisms .

- Ethical and Reporting Standards : Adhere to institutional guidelines for structural validation and data sharing to avoid deceptive practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。